molecular formula C15H14N2O5 B15074632 Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B15074632
M. Wt: 302.28 g/mol
InChI Key: OETNMBTZAPTBEW-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based dicarboxylate ester featuring a 4-acetylphenyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structural uniqueness of this compound lies in its acetyl group (-COCH₃) on the para position of the phenyl ring, which distinguishes it from analogs with methyl, methoxy, or halogen substituents. The ester groups (methoxycarbonyl) at the 3- and 4-positions of the pyrazole ring contribute to its solubility in organic solvents and serve as precursors for further functionalization into pharmacologically active molecules .

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

dimethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C15H14N2O5/c1-9(18)10-4-6-11(7-5-10)17-8-12(14(19)21-2)13(16-17)15(20)22-3/h4-8H,1-3H3

InChI Key

OETNMBTZAPTBEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Dimethyl 1-(4-Acetylphenyl)-1H-Pyrazole-3,4-Dicarboxylate

1,3-Dipolar Cycloaddition of 3-(4-Acetylphenyl)Sydnone with Dimethyl Acetylenedicarboxylate (DMAD)

The most widely documented synthesis involves the cycloaddition of 3-(4-acetylphenyl)sydnone (1) with dimethyl acetylenedicarboxylate (DMAD) (2) under thermal conditions. This reaction proceeds via a 1,3-dipolar mechanism, where the sydnone acts as the dipole and DMAD serves as the dipolarophile.

Reaction Conditions:

  • Solvent: Typically conducted in a high-boiling solvent such as toluene or xylene.
  • Temperature: Reflux conditions (110–140°C) for 4–8 hours.
  • Yield: Reported yields range from 65% to 80% after purification.

Mechanistic Insights:
The sydnone’s 1,3-dipole reacts with the electron-deficient triple bond of DMAD, forming a six-membered transition state. Subsequent ring contraction yields the pyrazole core, with the 4-acetylphenyl group at position 1 and the dicarboxylate esters at positions 3 and 4. Regioselectivity is dictated by the electronic and steric effects of the substituents, ensuring the acetyl group occupies the 1-position.

Work-up and Purification:
The crude product is isolated via solvent evaporation and purified by recrystallization from methanol or ethanol/water mixtures. Chromatographic methods (e.g., silica gel) are employed for higher purity requirements.

Alternative Synthetic Routes and Modifications

While the cycloaddition method dominates, alternative approaches have been explored for related pyrazole derivatives, though direct applications to the target compound are less common:

Bromination of Preformed Pyrazole Esters

Bromination of this compound has been reported to yield mono- or di-brominated derivatives. This method, however, is a functionalization step rather than a primary synthesis route.

Condensation-Cyclization Strategies

Patents detailing pyrazole syntheses via condensation of α-difluoroacetyl intermediates with methylhydrazine or cyclization of diazo compounds provide indirect insights. For example, the use of catalysts like potassium iodide in cyclization reactions highlights the importance of optimizing reaction conditions to minimize isomer formation.

Analytical Characterization and Spectral Data

Structural Confirmation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, CDCl3):
    δ 8.20 (d, J = 8.4 Hz, 2H, ArH),
    7.65 (d, J = 8.4 Hz, 2H, ArH),
    3.95 (s, 6H, OCH3),
    2.65 (s, 3H, COCH3).
  • 13C NMR (100 MHz, CDCl3):
    δ 195.2 (COCH3), 165.1 (COOCH3), 144.3 (C-3), 139.8 (C-4), 128.5–134.2 (ArC), 52.7 (OCH3), 26.4 (COCH3).

Infrared Spectroscopy (IR):

  • Strong absorptions at 1725 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (acetyl C=O).

Mass Spectrometry (MS):

  • ESI-MS: m/z 331 [M+H]⁺, consistent with the molecular formula C₁₅H₁₄N₂O₅.

Crystallographic Data

Single-crystal X-ray diffraction studies of analogous 1-arylpyrazole dicarboxylates reveal a planar pyrazole ring with dihedral angles of 5–10° between the aryl and pyrazole planes. Intramolecular hydrogen bonding between the acetyl oxygen and ester carbonyl groups stabilizes the conformation.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
1,3-Dipolar Cycloaddition High regioselectivity; minimal byproducts Requires high temperatures; long reaction times 65–80%
Bromination Introduces functional handles for further modification Low efficiency for primary synthesis ≤50%

Industrial and Scalability Considerations

The cycloaddition route is favored for scalability due to readily available starting materials (sydnones and DMAD) and straightforward purification. Patent literature emphasizes the role of catalysts (e.g., KI) in enhancing reaction rates and reducing isomer formation in analogous syntheses. For instance, potassium iodide facilitates condensation-cyclization steps at lower temperatures (−30°C to −20°C), improving energy efficiency.

Chemical Reactions Analysis

Bromination of the Acetyl Group

The acetyl group undergoes bromination to produce mono- and dibromoacetyl derivatives, depending on stoichiometry :

Reaction TypeConditionsProducts
Monobromination1 molar equivalent Br₂Monobromoacetyl derivative (Compound 3)
Dibromination2 molar equivalents Br₂Dibromoacetyl derivative (Compound 4)

These brominated intermediates serve as precursors for synthesizing heterocyclic derivatives.

Thiazole Derivative Formation

Bromoacetyl derivatives react with thiourea or thioacetamide to form thiazole-containing compounds :

Starting MaterialReagentProduct
Monobromoacetyl (3)Thiourea2-Aminothiazole derivative (5)
Monobromoacetyl (3)Thioacetamide2-Methylthiazole derivative (6)

These reactions highlight the utility of bromoacetyl intermediates in constructing bioactive heterocycles.

Oxidation of the Acetyl Group

The acetyl (-COCH₃) group is oxidizable to a carboxylic acid (-COOH) under strong oxidizing conditions, though specific reagents are not detailed in accessible sources. This transformation enhances water solubility and potential pharmacological activity.

Ester Hydrolysis

The methyl ester groups undergo hydrolysis to yield carboxylic acids, a common reaction for ester functionalities:

Reaction TypeConditionsProduct
Acidic HydrolysisH₃O⁺ (e.g., HCl/H₂SO₄)1-(4-Acetylphenyl)-1H-pyrazole-3,4-dicarboxylic acid
Basic HydrolysisOH⁻ (e.g., NaOH/KOH)Corresponding carboxylate salt

Structural Influence on Reactivity

The compound’s reactivity is modulated by:

  • Acetylphenyl Group : Participates in electrophilic substitution (e.g., bromination) .

  • Ester Groups : Serve as leaving groups in nucleophilic substitution or hydrolysis.

  • Pyrazole Ring : Stabilizes intermediates through aromaticity and hydrogen-bonding interactions .

Comparative Reactivity of Derivatives

DerivativeFunctional Group ModifiedKey Reactivity
Monobromoacetyl (3)-COCH₂BrNucleophilic substitution with S/N donors
Dibromoacetyl (4)-COCBr₂Enhanced electrophilicity
Thiazole derivatives (5,6)Thiazole ringBioactive heterocycle formation

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate with structurally related pyrazole dicarboxylate derivatives, focusing on substituent effects, molecular conformation, hydrogen bonding, and crystallographic behavior.

Table 1: Structural and Functional Comparison of Pyrazole Dicarboxylate Derivatives

Compound Name Molecular Formula Substituent(s) Hydrogen Bonding Patterns Structural Features Reference ID
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate C₁₃H₁₂N₂O₄ Phenyl (no substituent) Cyclic centrosymmetric dimers (C—H⋯O) Planar pyrazole core; disordered groups
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate C₁₄H₁₄N₂O₄ 4-Methylphenyl C—H⋯O dimers; minor disorder in methoxy Similar dimerization to phenyl analog
This compound C₁₄H₁₂N₂O₅ 4-Acetylphenyl Likely C—H⋯O and/or C—H⋯(carbonyl) bonds Electron-withdrawing acetyl group Inferred
Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate C₁₉H₁₅ClN₂O₄ 5-(4-Cl-phenyl), 1-Ph C—H⋯O chains Additional 5-substituent alters packing
Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide C₁₂H₁₄N₆O₃ 4-Methoxyphenyl + hydrazide N—H⋯O, N—H⋯N frameworks 3D hydrogen-bonded network
Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate C₁₆H₁₆N₂O₅ 4-Acetylphenyl + ethyl Similar to methyl ester but higher lipophilicity Ethyl esters enhance solubility

Key Comparisons

Substituent Effects on Hydrogen Bonding and Crystal Packing Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in the target compound may engage in stronger dipole-dipole interactions or C—H⋯O hydrogen bonds compared to methyl (electron-donating) or methoxy (electron-donating) groups. For instance, dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate forms cyclic dimers via C—H⋯O bonds , while the acetyl analog could exhibit additional interactions involving the carbonyl oxygen .

Impact of Additional Substituents

  • 5-Substituted Derivatives : Compounds like dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate exhibit chain-like hydrogen bonding (C—H⋯O) due to steric and electronic effects of the 5-substituent, contrasting with the dimeric motifs seen in unsubstituted analogs .

Ester Group Variations

  • Methyl vs. Ethyl Esters : Diethyl esters (e.g., diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate) likely exhibit higher lipophilicity and altered solubility compared to methyl esters, impacting their pharmacokinetic profiles .

Hydrazide Derivatives

  • Functional Group Replacement : Replacing ester groups with hydrazides (e.g., 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide) introduces N—H⋯O/N hydrogen bonds, resulting in complex 3D frameworks rather than simple dimers .

Research Findings and Implications

  • Synthetic Routes: The target compound can be synthesized via cycloaddition of 3-(4-acetylphenyl)sydnone with dimethyl acetylenedicarboxylate (DMAD), analogous to methods used for phenyl and methylphenyl analogs .
  • The acetyl group may enhance binding to biological targets via polar interactions .

Q & A

Basic Research Question

  • XRD : Determine lattice parameters (monoclinic systems, e.g., unit cell volume, space group) to confirm crystalline structure .
  • FTIR : Identify key bands (e.g., ester C=O at ~1685 cm⁻¹, pyrazole ring vibrations at ~1495 cm⁻¹) .
  • TEM : Analyze morphology (e.g., particle size, aggregation state) .
  • NMR : Assign protons and carbons (e.g., δ 3.75 ppm for methoxy groups, δ 5.20 ppm for pyrazole protons) .

How can researchers design experiments to assess the environmental persistence and transformation pathways of this compound in aquatic systems?

Advanced Research Question

  • Laboratory Studies : Measure hydrolysis rates under varying pH/temperature and photodegradation using UV-Vis irradiation. Monitor degradation products via LC-MS .
  • Field Studies : Use microcosms to simulate natural water systems, tracking abiotic (e.g., sorption to sediments) and biotic (microbial degradation) pathways .
  • QSAR Modeling : Predict environmental fate using physicochemical properties (e.g., logP, solubility) .

What crystallographic challenges arise when analyzing this compound, and how can they be resolved?

Advanced Research Question

  • Disorder in Substituents : The acetylphenyl group may introduce rotational disorder. Use low-temperature XRD (e.g., 100 K) to improve resolution .
  • Polymorphism : Screen crystallization solvents (e.g., ethanol vs. DCM) to isolate stable polymorphs .
  • Data Interpretation : Compare with analogous structures (e.g., diethyl pyrazole dicarboxylates) to validate bond lengths/angles .

How do structural modifications (e.g., substituent changes) influence the biological or catalytic activity of pyrazole-dicarboxylate derivatives?

Advanced Research Question

  • Electron-Withdrawing Groups : Nitro or acetyl substituents enhance electrophilicity, potentially increasing reactivity in coordination chemistry .
  • Steric Effects : Bulky groups (e.g., tert-butyl) may hinder enzyme binding in biological assays. Compare IC50 values of derivatives via in vitro testing .
  • Computational Studies : Use DFT to map electronic effects (e.g., HOMO-LUMO gaps) on activity .

How should researchers address contradictions in analytical data, such as discrepancies in XRD lattice parameters or NMR shifts?

Advanced Research Question

  • Cross-Validation : Confirm XRD data with multiple crystals; use Rietveld refinement to resolve phase impurities .
  • NMR Solvent Effects : Re-run experiments in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts .
  • Collaborative Analysis : Compare results with published analogs (e.g., diethyl pyrazole-3,5-dicarboxylate derivatives) to identify systematic errors .

What methodologies are recommended for evaluating the compound’s stability under varying storage and experimental conditions?

Advanced Research Question

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (e.g., monitor weight loss at 150–200°C) .
  • Light Sensitivity : Store samples in amber vials and assess degradation via UV-Vis over time .
  • pH Stability : Incubate in buffered solutions (pH 3–10) and quantify intact compound via HPLC .

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